ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a fused cycloheptane-pyridazine core, an acetylated thiazole ring, and an ethyl ester group. Its structure combines a bicyclic pyridazinone system (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine) with a thiazole moiety, linked via an acetamide bridge. The ethyl ester at the 4-position of the thiazole enhances solubility in organic solvents, making it suitable for synthetic and pharmacological studies .
Properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23) |
InChI Key |
MBNHANKRAGQOST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common approach starts with the preparation of the cycloheptapyridazine core, followed by the introduction of the thiazole ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Structural and Functional Analysis
- Core Heterocycles: Compound A’s cycloheptane-pyridazinone core distinguishes it from simpler pyridazine derivatives (e.g., 3-acetyl-4,5-diphenylpyridazin-2(2H)-one), which lack fused cycloalkane rings. In contrast, the benzothiazole analog (C₂₁H₂₀F₃N₅O₃S) replaces the thiazole with a benzothiazole ring, introducing a trifluoromethoxy group. This modification likely increases metabolic stability and lipophilicity, critical for drug design .
Substituent Effects :
- The ethyl ester in Compound A contrasts with the methyl groups in Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate. Esters generally improve bioavailability but may require hydrolysis for activation .
- NMR studies on related compounds (e.g., rapamycin analogs) reveal that substituents in regions analogous to Compound A ’s acetamide-thiazole unit (e.g., positions 29–36 and 39–44) significantly alter chemical shifts, suggesting these regions govern electronic and steric interactions .
Research Findings and Data Gaps
Available Data
- However, analogous compounds (e.g., C₂₁H₂₀F₃N₅O₃S) are characterized via high-resolution mass spectrometry (HRMS) and NMR, with δH values for key protons (e.g., pyridazinone NH at ~10.5 ppm) .
- Reactivity : Thiazole esters in similar compounds undergo hydrolysis to carboxylic acids under basic conditions, a trait exploitable for prodrug design .
Unresolved Questions
- Biological Activity: No direct evidence links Compound A to specific therapeutic targets. However, pyridazinone-thiazole hybrids are known to inhibit cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, suggesting plausible avenues for testing .
- Toxicity : Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate’s safety data sheet (SDS) highlights hazards like skin irritation, urging caution in handling analogous esters .
Biological Activity
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound with significant biological activity that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular weight and other physicochemical properties can be detailed based on experimental data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Case Study : A derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and showed comparable activity against colon (HT29), ovarian (SK-OV-3), and breast cancer (MCF7) cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | GI (%) |
|---|---|---|---|
| Compound A | NCI-H522 (Lung) | 0.06 | 31.4 |
| Compound B | HT29 (Colon) | 0.10 | 25.2 |
| Compound C | SK-OV-3 (Ovarian) | 0.25 | 37.7 |
| Compound D | MCF7 (Breast) | 0.30 | 25.1 |
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial effects :
- Study Findings : Compounds were tested against various bacterial strains and exhibited moderate to excellent antibacterial activity.
- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell walls and interference with metabolic pathways.
The biological activity of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-y)acetyl]amino}-1,3-thiazol-4-yl)acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity which may contribute to their protective effects against oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
